
2-(Ethylsulfanyl)ethane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanesulfonic acid, 2-(ethylthio)- is an organic compound with the chemical formula C4H10O3S2. It is a sulfonic acid derivative characterized by the presence of an ethylthio group attached to the ethanesulfonic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(ethylthio)- can be achieved through several methods. One common method involves the reaction of ethyl iodide with ammonium sulfite under reflux conditions, followed by the addition of lead oxide and hydrogen sulfide to form the lead salt of ethylsulfonic acid. The lead salt is then decomposed to yield ethanesulfonic acid .
Another method involves the use of bis(2-hydroxyethyl)disulfide and hydrogen peroxide in a glass reactor equipped with a reflux condenser. The reaction is carried out at 45°C, followed by heating under reflux to obtain a 55% aqueous solution of isethionic acid .
Industrial Production Methods
Industrial production of ethanesulfonic acid, 2-(ethylthio)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced reactors and continuous flow systems allows for efficient production of this compound.
化学反応の分析
Types of Reactions
Ethanesulfonic acid, 2-(ethylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonic acid and ethylthio functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and nitric acid can be used to oxidize ethanesulfonic acid, 2-(ethylthio)-.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like sodium hydroxide and halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or thiols.
科学的研究の応用
Ethanesulfonic acid, 2-(ethylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including alkylation and polymerization.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is used in pharmaceutical formulations as a stabilizing agent and in drug delivery systems.
作用機序
The mechanism of action of ethanesulfonic acid, 2-(ethylthio)- involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the ethylthio group can undergo nucleophilic substitution. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes .
類似化合物との比較
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom in the alkyl chain.
Propanesulfonic acid: Similar to ethanesulfonic acid but with a three-carbon alkyl chain.
Trifluoromethanesulfonic acid: A sulfonic acid with a trifluoromethyl group, known for its strong acidity.
Uniqueness
Ethanesulfonic acid, 2-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other sulfonic acids may not be effective.
特性
CAS番号 |
69536-68-1 |
|---|---|
分子式 |
C4H10O3S2 |
分子量 |
170.3 g/mol |
IUPAC名 |
2-ethylsulfanylethanesulfonic acid |
InChI |
InChI=1S/C4H10O3S2/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3,(H,5,6,7) |
InChIキー |
YBNCIHBDFOFBNA-UHFFFAOYSA-N |
正規SMILES |
CCSCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-](/img/structure/B14053279.png)

![[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate](/img/structure/B14053286.png)

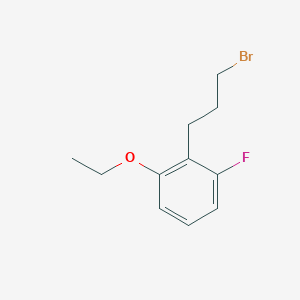

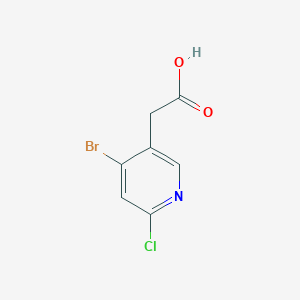
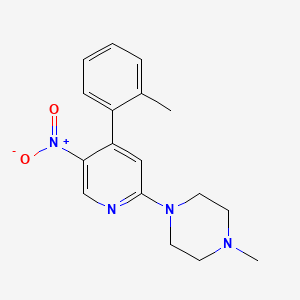
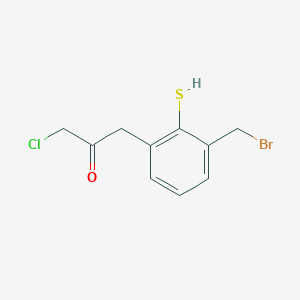
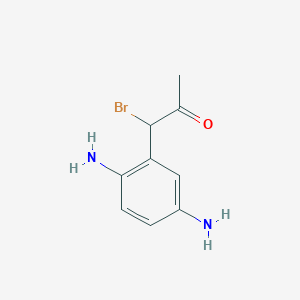
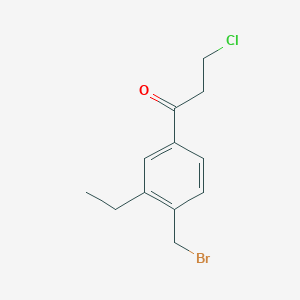

![7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine](/img/structure/B14053353.png)

